molecular formula C6H6O3 B1265584 2-(Furan-2-yl)acetic acid CAS No. 2745-26-8

2-(Furan-2-yl)acetic acid

Cat. No.: B1265584
CAS No.: 2745-26-8
M. Wt: 126.11 g/mol
InChI Key: VYSRZETUSAOIMP-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)acetic acid is an organic compound belonging to the furan family, characterized by a furan ring attached to an acetic acid moiety. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents such as ethanol and ether . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in multiple scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

Furan-2-acetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between furan-2-acetic acid and cytochrome P450 can lead to the formation of reactive metabolites, which may further interact with other biomolecules . Additionally, furan-2-acetic acid can form covalent bonds with proteins, potentially altering their function and leading to various biochemical effects .

Cellular Effects

Furan-2-acetic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, furan-2-acetic acid can modulate the activity of certain transcription factors, leading to changes in gene expression . It can also impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways . These effects can vary depending on the type of cell and the concentration of furan-2-acetic acid.

Molecular Mechanism

The molecular mechanism of action of furan-2-acetic acid involves its interaction with various biomolecules. At the molecular level, furan-2-acetic acid can bind to enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of certain metabolic enzymes, thereby affecting the overall metabolic flux . Additionally, furan-2-acetic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of furan-2-acetic acid can change over time. The stability and degradation of furan-2-acetic acid are important factors that influence its long-term effects on cellular function. Studies have shown that furan-2-acetic acid can degrade over time, leading to the formation of various degradation products . These degradation products can have different biochemical effects compared to the parent compound. Additionally, long-term exposure to furan-2-acetic acid in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of furan-2-acetic acid can vary with different dosages in animal models. At low doses, furan-2-acetic acid may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects . For example, high doses of furan-2-acetic acid have been associated with liver toxicity and other adverse effects in animal models . These threshold effects highlight the importance of dosage considerations in the study of furan-2-acetic acid.

Metabolic Pathways

Furan-2-acetic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Additionally, furan-2-acetic acid can participate in oxidation-reduction reactions, contributing to its role in cellular metabolism .

Transport and Distribution

The transport and distribution of furan-2-acetic acid within cells and tissues are mediated by various transporters and binding proteins. Furan-2-acetic acid can be transported across cell membranes by specific transporters, facilitating its distribution within different cellular compartments . Additionally, binding proteins can influence the localization and accumulation of furan-2-acetic acid within cells . These transport and distribution mechanisms are crucial for understanding the overall biochemical effects of furan-2-acetic acid.

Subcellular Localization

The subcellular localization of furan-2-acetic acid can affect its activity and function. Furan-2-acetic acid can be localized to specific cellular compartments, such as the cytosol and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct furan-2-acetic acid to specific organelles . The subcellular localization of furan-2-acetic acid can influence its interactions with biomolecules and its overall biochemical effects.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various furan derivatives like 2-phenyl furan, 2-acetyl furan, and furoic acid .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(furan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSRZETUSAOIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181864
Record name Furan-2-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2745-26-8
Record name 2-Furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2745-26-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan-2-acetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan-2-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-2-acetic acid
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Record name FURAN-2-ACETIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-(Furan-2-yl)acetonitrile was suspended in 300 mL of distilled water, mixed with 50 g (0.89 mmol) of potassium hydroxide and heated for 4 hours under reflux. After completion of the reaction, the reaction solution was diluted with diethyl ether and separated. The resulting aqueous layer was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and filterd, and the filtrate was concentrated under reduced pressure to give 25.2 g of the desired product.
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Synthesis routes and methods II

Procedure details

100 ml of CH3OH, 7 g of AMBERLYST A 26 type (III) and 0.75 g of NaCo(CO)4 were introduced into the equipment of Example 1. It was left under stirring for 15 minutes whereupon 10 ml of H2O were added. Successively, maintaining the pH at a value of from 10.5 to 11 with a NaOH solution at 30%, 9 g of 2-chloromethylfuran were dropped in 2 hours at a temperature of 25°-30° C. At the end of the reaction, it was filtered from the resin and by operating as described in Example 1, 5.6 g of 2-furanacetic acid were isolated (yield=57% referred to the starting product).
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9 g
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Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some notable naturally occurring derivatives of Furan-2-acetic acid and what are their origins?

A1: Several naturally occurring Furan-2-acetic acid derivatives have been identified, primarily as microbial metabolites. * Carlosic acid (4-butyryl-2,5-dihydro-3-hydroxy-5-oxo-furan-2-acetic acid) is produced by the fungus Penicillium charlesii NRRL 1887. Its absolute configuration has been determined to be S. []* Carolic acid (3,4-dihydro-8-methylfuro[3,4-b]oxepin-5,6(2H,8H)-di-one) is another fungal metabolite. []* Furanomycin, an antibiotic, exists as (+)-(αS, 5S, 2R)-α-amino (2,5-dihydro-5-methyl)furan-2-acetic acid. Its structure was confirmed through X-ray crystallography of its N-acetyl derivative. []

Q2: How do microorganisms metabolize chlorinated benzoates, and what role do Furan-2-acetic acid derivatives play in this process?

A2: Pseudomonas species can utilize chlorinated benzoates as their sole carbon and energy source. [, ] They employ a catabolic pathway similar to chlorophenoxyacetate degradation, involving enzymes like dihydrodihydroxybenzoate dehydrogenase, catechol 1,2-dioxygenase, and muconate cycloisomerase. [] Interestingly, co-metabolism of 3,5-dimethylbenzoate by chlorobenzoate-induced Pseudomonas cells leads to the accumulation of 2,5-dihydro-2,4-dimethyl-5-oxo-furan-2-acetic acid. [] This suggests that Furan-2-acetic acid derivatives are intermediates in the breakdown pathway of certain aromatic compounds. Further research showed that the cometabolism of 3-methylbenzoate and methylcatechols by a 3-chlorobenzoate utilizing Pseudomonas leads to the accumulation of (+)-2,5-dihydro-4-methyl- and (+)-2,5-dihydro-2-methyl-5-oxo-furan-2-acetic acid. []

Q3: What synthetic routes have been explored for the preparation of Furan-2-acetic acid derivatives?

A3: Various synthetic strategies have been developed, often focusing on specific substitutions on the furan ring. * A synthesis for (S)-2,5-dihydro-3-hydroxy-5-oxofuran-2-acetic acid and its methyl ester has been reported, enabling the biomimetic synthesis of (S)-carlosic acid. []* Research has explored the synthesis of compounds like 4-(carbethoxy)-5-alkyl- and 5-phenyl furan-2-acetic acids and their methyl esters. []* Synthetic routes to more complex structures, such as 2-carboxybenzo(b)furan-3-acetic acid and 3-carboxybenzo(b)furan-2-acetic acid, have also been described. []

Q4: Have there been studies on the structural characterization of 3-phenylbenzo(b)furan-2-acetic acid?

A4: Yes, research has led to a revision of the initially proposed structures for 3-phenylbenzo(b)furan-2-acetic acid and its cyclization products. [] This highlights the importance of careful structural elucidation in organic synthesis.

Q5: What is the environmental impact of chlorinated phenols, and how are microorganisms involved in their degradation?

A5: Chlorinated phenols are considered environmental pollutants. Pseudomonas sp. B 13 has been shown to utilize and co-oxidize chlorinated phenols. [] This suggests the potential of specific microorganisms in the bioremediation of these pollutants.

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